molecular formula C9H12S2 B143353 1-[2-(Sulfanylmethyl)phenyl]ethanethiol CAS No. 136103-76-9

1-[2-(Sulfanylmethyl)phenyl]ethanethiol

Cat. No.: B143353
CAS No.: 136103-76-9
M. Wt: 184.3 g/mol
InChI Key: JVVKEOZLOMAVFP-UHFFFAOYSA-N
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Description

1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a thiol-containing aromatic compound with a phenyl ring substituted at the 1-position by an ethanethiol group (-CH₂CH₂SH) and at the 2-position by a sulfanylmethyl group (-CH₂SH). The compound’s ortho-substitution pattern may introduce steric effects, influencing its reactivity and interaction with other molecules .

Properties

CAS No.

136103-76-9

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

1-[2-(sulfanylmethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H12S2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3

InChI Key

JVVKEOZLOMAVFP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1CS)S

Canonical SMILES

CC(C1=CC=CC=C1CS)S

Synonyms

1,2-Benzenedimethanethiol,-alpha--methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-[2-(sulfanylmethyl)phenyl]ethanethiol and related thiol derivatives:

Compound Molecular Formula Exact Mass (g/mol) Substituents Key Features
This compound C₉H₁₂S₂ (inferred) ~184.3 (calculated) -CH₂CH₂SH (1-position), -CH₂SH (2-position) Ortho-substitution with dual thiol groups; potential steric hindrance
[4-[4-(Sulfanylmethyl)phenyl]phenyl]methanethiol C₁₄H₁₄S₂ 246.08 (reported) -CH₂SH (para-substituted biphenyl system) Biphenyl structure; para-substitution enhances symmetry and reduces steric strain
2-[[1-(Methylthio)-2-nitroethenyl]amino]ethanethiol (CAS 24770-27-2) C₅H₁₀N₂O₂S₂ 194.03 (calculated) -NO₂, -NH-, -S-CH₃ Nitro and methylthio groups increase polarity; potential instability due to nitro group

Key Findings:

Substitution Patterns :

  • The ortho-substitution in this compound may limit rotational freedom compared to para-substituted analogs like [4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol, which exhibits greater symmetry and stability .
  • The nitro-containing thiol (CAS 24770-27-2) demonstrates higher polarity due to its nitro group but may face decomposition risks under thermal or acidic conditions .

Reactivity: Dual thiol groups in the target compound enable multidentate coordination, advantageous in metal-binding applications. In contrast, the biphenyl derivative’s para-substitution favors planar coordination geometries .

Molecular Weight and Applications :

  • The biphenyl derivative’s higher molecular weight (246.08 g/mol) suggests utility in bulkier ligand systems or polymers, whereas the target compound’s smaller size (184.3 g/mol) may suit applications requiring higher solubility or diffusion rates .

Research Findings on Functional Group Impacts

  • Ortho vs. Para Substitution: Ortho-substituted thiols exhibit reduced solubility in nonpolar solvents due to intramolecular hydrogen bonding between -SH groups, as observed in related aromatic thiols .
  • Nitro Group Instability : Nitro-substituted thiols like CAS 24770-27-2 are prone to decomposition under UV light, limiting their use in long-term applications .
  • Biphenyl Systems : Para-substituted biphenyl thiols demonstrate enhanced thermal stability, making them viable for high-temperature catalysis or materials science .

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